MX106-4C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

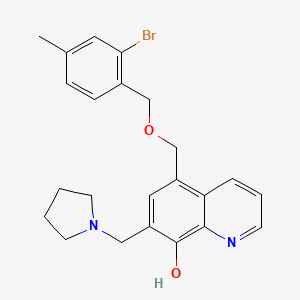

C23H25BrN2O2 |

|---|---|

Molecular Weight |

441.4 g/mol |

IUPAC Name |

5-[(2-bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |

InChI |

InChI=1S/C23H25BrN2O2/c1-16-6-7-17(21(24)11-16)14-28-15-19-12-18(13-26-9-2-3-10-26)23(27)22-20(19)5-4-8-25-22/h4-8,11-12,27H,2-3,9-10,13-15H2,1H3 |

InChI Key |

WDTGDTWXRZVLJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)COCC2=C3C=CC=NC3=C(C(=C2)CN4CCCC4)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of MX106-4C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MX106-4C is a novel survivin inhibitor demonstrating potent and selective cytotoxic activity against multidrug-resistant (MDR) colorectal cancer cells. This technical guide delineates the core mechanism of action of this compound, focusing on its unique ABCB1-dependent activity. Through the inhibition of survivin, this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis, offering a promising strategy to overcome chemotherapy resistance in cancer. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its study, and visual representations of its molecular pathways and experimental workflows.

Core Mechanism of Action: ABCB1-Dependent Survivin Inhibition

This compound exerts its anticancer effects through a sophisticated and highly selective mechanism. It functions as a survivin inhibitor, but its cytotoxic activity is contingent on the expression and function of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp).[1][2][3] This "collateral sensitivity" is a key feature of this compound's action, rendering it particularly effective against cancer cells that have developed multidrug resistance via the overexpression of this efflux pump.[3]

The proposed mechanism involves an indirect interaction with ABCB1, leading to the inhibition of survivin.[3] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, plays a crucial role in regulating cell division and inhibiting apoptosis. By functionally inhibiting survivin in an ABCB1-dependent manner, this compound disrupts these critical cellular processes.[1][2] This disruption manifests as cell cycle arrest at the G0/G1 phase and the induction of apoptosis through the activation of executioner caspases-3 and -7.[1][3]

Furthermore, the cytotoxic effects of this compound are associated with the modulation of the p21-CDK4/6-pRb signaling pathway, a critical regulator of the cell cycle.[1][2][3]

Quantitative Data Presentation

The efficacy of this compound has been quantified in various colorectal cancer cell lines. The following tables summarize the key in vitro data, highlighting its selective potency against ABCB1-overexpressing cells.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | ABCB1 Expression | Compound | IC50 (µM) |

| SW620 | Low | Doxorubicin | 0.23 ± 0.04 |

| SW620/Ad300 | High | Doxorubicin | 13.2 ± 1.5 |

| SW620 | Low | This compound | > 10 |

| SW620/Ad300 | High | This compound | 0.85 ± 0.12 |

Data adapted from published research. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Cell Cycle Analysis of SW620/Ad300 Cells Treated with this compound (1 µM)

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |

| This compound | 68.2 ± 3.5 | 18.5 ± 2.2 | 13.3 ± 1.9 |

Data indicates a significant increase in the percentage of cells in the G0/G1 phase upon treatment with this compound, confirming cell cycle arrest.

Signaling Pathways and Logical Relationships

To visualize the intricate molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Signaling pathway of this compound in ABCB1-positive cancer cells.

Caption: General experimental workflow for evaluating this compound activity.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in the study of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

-

Colorectal cancer cell lines (e.g., SW620, SW620/Ad300)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Colorectal cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A (100 µg/mL)

-

Propidium iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for 48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI/RNase A staining buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Colorectal cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to measure the protein expression levels of key signaling molecules.

Materials:

-

Treated and untreated colorectal cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-survivin, anti-ABCB1, anti-p21, anti-CDK4, anti-CDK6, anti-pRb, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound represents a promising therapeutic agent that leverages the specific biology of multidrug-resistant colorectal cancer cells. Its unique ABCB1-dependent mechanism of survivin inhibition leads to selective cell cycle arrest and apoptosis, providing a clear rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the full potential of this compound in oncology.

References

MX106-4C: A Novel Survivin Inhibitor for Targeted Cancer Therapy in ABCB1-Overexpressing Tumors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MX106-4C is a promising small molecule survivin inhibitor that has demonstrated significant potential in preclinical cancer research. A derivative of the parent compound MX-106, this compound exhibits a unique mechanism of action characterized by its selective cytotoxicity towards cancer cells overexpressing the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein (P-gp). This phenomenon, termed collateral sensitivity, presents a novel therapeutic strategy for overcoming multidrug resistance (MDR) in cancer, a major obstacle in clinical oncology. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: ABCB1-Dependent Survivin Inhibition

This compound's primary molecular target is survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in most human cancers and plays a dual role in promoting cell division and inhibiting apoptosis.[1] By selectively suppressing the expression of survivin, this compound triggers two key anti-cancer effects: cell cycle arrest and apoptosis.[1][2]

A critical aspect of this compound's activity is its dependence on the expression of the ABCB1 transporter.[2][3] While ABCB1 is a well-known mediator of multidrug resistance by actively effluxing chemotherapeutic agents from cancer cells, its presence renders colorectal cancer cells hypersensitive to this compound.[3] This selective toxicity is not due to this compound being a substrate of ABCB1; instead, its cytotoxic effect is reversed by ABCB1 inhibitors or knockout of the ABCB1 gene, indicating a functional dependence.[2][3] The precise molecular interplay between ABCB1 and this compound leading to survivin degradation is an area of ongoing investigation.

The downstream effects of survivin inhibition by this compound involve the modulation of key cell cycle regulatory proteins. Specifically, this compound has been shown to impact the p21-CDK4/6-pRb pathway.[2][3] This leads to an arrest of the cell cycle in the G0/G1 phase, thereby halting cell proliferation.[2] Concurrently, the downregulation of survivin leads to the activation of effector caspases, such as caspase-3 and caspase-7, initiating the apoptotic cascade and programmed cell death.[2][3]

Quantitative Data Presentation

The following tables summarize the quantitative data on the in vitro efficacy of this compound in relevant cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines

| Cell Line | ABCB1 Expression | Compound | IC50 (µM) |

| SW620 | Low | Doxorubicin | 0.23 ± 0.04 |

| SW620/Ad300 | High | Doxorubicin | 13.2 ± 1.5 |

| SW620 | Low | This compound | > 10 |

| SW620/Ad300 | High | This compound | 0.85 ± 0.12 |

Data illustrates the potent and selective activity of this compound against the ABCB1-overexpressing cell line SW620/Ad300, highlighting its collateral sensitivity.

Table 2: Cell Cycle Analysis of SW620/Ad300 Cells Treated with this compound

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |

| This compound (1 µM) | 68.2 ± 3.5 | 18.5 ± 2.2 | 13.3 ± 1.9 |

This data indicates that this compound induces cell cycle arrest at the G0/G1 phase in ABCB1-overexpressing colorectal cancer cells.

Table 3: Apoptosis Induction by this compound in ABCB1-Positive Cells

| Treatment | Apoptosis Induction | Key Mediators |

| This compound | Induces apoptosis | Activation of Caspase-3/7 |

This compound treatment leads to the activation of key executioner caspases, confirming the induction of apoptosis. Specific percentages of apoptotic cells require further quantification by methods such as Annexin V/PI staining.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., SW620, SW620/Ad300)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Western Blot Analysis for Survivin Expression

Objective: To determine the effect of this compound on the protein expression levels of survivin.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against survivin

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Lyse the cells with lysis buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-survivin antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative expression of survivin.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Caption: Proposed signaling pathway of this compound in ABCB1-positive cancer cells.

Caption: A streamlined workflow for the preclinical in vitro evaluation of this compound.

References

- 1. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "SELECTIVE TOXICITY OF this compound, A SURVIVIN INHIBITOR, TO ABCB1 POSITIV" by Zining Lei [scholar.stjohns.edu]

- 3. ABCB1-dependent collateral sensitivity of multidrug-resistant colorectal cancer cells to the survivin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the Survivin Inhibitor MX106-4C in Overcoming Drug Resistance in ABCB1-Positive Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant challenge in the effective chemotherapeutic treatment of colorectal cancer. A key mechanism underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter B1 (ABCB1), also known as P-glycoprotein (P-gp), which actively effluxes a wide range of anticancer drugs from tumor cells. This technical guide provides an in-depth overview of MX106-4C, a novel survivin inhibitor, and its role in the selective targeting of ABCB1-positive colorectal cancer cells. We will explore the phenomenon of collateral sensitivity, detail the molecular mechanisms of action of this compound, present key quantitative data, and provide comprehensive experimental protocols for the assays used to characterize this compound. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to overcome multidrug resistance in cancer.

Introduction: The Challenge of ABCB1-Mediated Multidrug Resistance in Colorectal Cancer

Colorectal cancer is a leading cause of cancer-related mortality worldwide. While chemotherapy is a cornerstone of treatment, its efficacy is often limited by the development of multidrug resistance. The overexpression of ABCB1 is a major contributor to this resistance, as it functions as an ATP-dependent drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels.[1] Efforts to develop ABCB1 inhibitors have had limited clinical success, necessitating alternative strategies to combat ABCB1-mediated MDR.

One promising approach is the exploitation of "collateral sensitivity," a phenomenon where cancer cells that have developed resistance to certain drugs become hypersensitive to other compounds.[2][3][4] this compound, a synthetic analog of the survivin inhibitor MX106, has been identified as a potent collateral sensitivity agent that selectively targets and kills ABCB1-positive MDR colorectal cancer cells.[2][5]

This compound: A Novel Survivin Inhibitor with Selective Toxicity

This compound is a small molecule inhibitor of survivin, a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in most human cancers and is associated with tumor progression, chemoresistance, and poor prognosis.[6] What makes this compound particularly noteworthy is its selective and potent cytotoxicity against colorectal cancer cells overexpressing ABCB1.[2][5]

Quantitative Analysis of In Vitro Cytotoxicity

The selective cytotoxicity of this compound has been demonstrated through comparative in vitro studies using ABCB1-low (SW620) and ABCB1-high (SW620/Ad300) colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values clearly illustrate the compound's potent and selective activity against the ABCB1-overexpressing cells.

| Cell Line | ABCB1 Expression | Drug | IC50 (µM) | Resistance Fold |

| SW620 | Low | Doxorubicin (B1662922) | 0.23 ± 0.04 | 1 |

| SW620/Ad300 | High | Doxorubicin | 13.2 ± 1.5 | 57.4 |

| SW620 | Low | This compound | > 10 | 1 |

| SW620/Ad300 | High | This compound | 0.85 ± 0.12 | 0.085 |

Table 1: Comparative In Vitro Cytotoxicity of this compound and Doxorubicin. This data highlights the potent and selective activity of this compound against the ABCB1-overexpressing cell line SW620/Ad300.

Mechanism of Action: An ABCB1-Dependent Pathway

The selective toxicity of this compound is intrinsically linked to the expression and function of ABCB1.[2] However, interestingly, this compound does not appear to directly inhibit the ATPase activity or the efflux function of ABCB1.[7] Instead, it is believed to interact with a downstream event that is dependent on ABCB1.[7] The proposed mechanism involves the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins.[2][6]

Signaling Pathway of this compound in ABCB1-Positive Colorectal Cancer

The proposed signaling cascade initiated by this compound in ABCB1-positive colorectal cancer cells is as follows:

Caption: Proposed signaling pathway of this compound in ABCB1-positive colorectal cancer cells.

Cell Cycle Arrest

Treatment of ABCB1-positive colorectal cancer cells with this compound leads to a significant arrest in the G0/G1 phase of the cell cycle.[2] This is a direct consequence of the inhibition of the p21-CDK4/6-pRb pathway.

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

| Control | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |

| This compound (1 µM) | 68.2 ± 3.5 | 18.5 ± 2.2 | 13.3 ± 1.9 |

Table 2: Cell Cycle Analysis of SW620/Ad300 Cells Treated with this compound. This table indicates that this compound induces cell cycle arrest at the G0/G1 phase in ABCB1-positive cells.

Synergistic Potential and Re-sensitization to Chemotherapy

A crucial aspect of this compound's therapeutic potential lies in its ability to act synergistically with conventional chemotherapeutic agents and to re-sensitize resistant cells to these drugs.[2][5] Long-term exposure to this compound has been shown to downregulate ABCB1 protein expression, thereby restoring the efficacy of drugs that are substrates of this transporter, such as doxorubicin.[7]

Detailed Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed protocols for the key experiments used to characterize the activity of this compound.

Experimental Workflow Overview

Caption: General experimental workflow for characterizing the activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of this compound and calculate the IC50 values.

Materials:

-

Colorectal cancer cell lines (e.g., SW620 and SW620/Ad300)

-

96-well plates

-

Complete cell culture medium

-

This compound

-

Doxorubicin (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or doxorubicin for 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Objective: To analyze the effect of this compound on the cell cycle distribution.

Materials:

-

Colorectal cancer cells

-

6-well plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression of survivin, p21, CDK4, CDK6, and the phosphorylation of pRb.

Materials:

-

Colorectal cancer cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against survivin, p21, CDK4, CDK6, p-pRb (Ser807/811), total pRb, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

ABCB1 ATPase Activity Assay

Objective: To determine if this compound directly affects the ATPase activity of ABCB1.

Materials:

-

High-five insect cell membranes overexpressing human ABCB1

-

Assay buffer (e.g., 50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2)

-

Ouabain (to inhibit Na+/K+-ATPase)

-

Sodium orthovanadate (a general P-type ATPase inhibitor)

-

This compound

-

Verapamil (B1683045) (as a positive control for stimulation)

-

ATP

-

Malachite green reagent for phosphate (B84403) detection

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing the ABCB1-expressing membranes in assay buffer with ouabain.

-

Add varying concentrations of this compound or verapamil to the reaction mixture.

-

Pre-incubate for 5 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for 20-30 minutes at 37°C.

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.

-

The ABCB1-specific ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.

Drug Accumulation and Efflux Assay (Rhodamine 123)

Objective: To assess the effect of this compound on the efflux function of ABCB1.

Materials:

-

ABCB1-overexpressing cells (e.g., SW620/Ad300) and parental cells (SW620)

-

Rhodamine 123 (a fluorescent substrate of ABCB1)

-

This compound

-

Verapamil (as a positive control inhibitor)

-

Flow cytometer or fluorescence microscope

Protocol:

Accumulation:

-

Pre-incubate the cells with or without this compound or verapamil for 1-2 hours.

-

Add Rhodamine 123 (e.g., 5 µM) and incubate for another 30-60 minutes at 37°C.

-

Wash the cells with ice-cold PBS.

-

Measure the intracellular fluorescence using a flow cytometer. An increase in fluorescence in the presence of the compound indicates inhibition of efflux.

Efflux:

-

Load the cells with Rhodamine 123 as described above.

-

Wash the cells to remove the extracellular dye.

-

Resuspend the cells in fresh medium with or without this compound or verapamil.

-

Incubate for 30-60 minutes at 37°C to allow for efflux.

-

Measure the remaining intracellular fluorescence by flow cytometry. A higher fluorescence compared to the control indicates inhibition of efflux.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of ABCB1-positive colorectal cancer. Its unique mechanism of collateral sensitivity, which is dependent on the very protein that confers multidrug resistance, offers a novel strategy to overcome this significant clinical challenge. The ability of this compound to induce cell cycle arrest and apoptosis selectively in MDR cells, as well as its synergistic effects with conventional chemotherapeutics, warrants further investigation. Future preclinical and clinical studies are needed to fully elucidate the therapeutic potential of this compound and to explore its efficacy in a broader range of ABCB1-overexpressing cancers. This technical guide provides a solid foundation for researchers to build upon in their efforts to develop more effective treatments for multidrug-resistant tumors.

References

- 1. Collateral sensitivity of antibiotic-resistant microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Down-regulation of ABCB1 by collateral sensitivity drugs reverses multidrug resistance and up-regulates enolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. P-glycoprotein (ABCB1) modulates collateral sensitivity of a multidrug resistant cell line to verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ABCB1-dependent collateral sensitivity of multidrug-resistant colorectal cancer cells to the survivin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

MX106-4C: A Novel Survivin Inhibitor with Selective Lethality in Multidrug-Resistant Colorectal Cancer

An In-depth Technical Guide on the Initial Studies and Discovery of MX106-4C

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the foundational research and discovery of this compound, a promising survivin inhibitor. The focus of this document is on the compound's selective cytotoxic effects on multidrug-resistant (MDR) colorectal cancer cells that overexpress the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein. This guide provides an overview of the initial studies, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction and Discovery

This compound was identified as a potent analog of the survivin inhibitor MX106.[1] Initial studies aimed to investigate its potential to overcome multidrug resistance, a significant challenge in cancer chemotherapy.[1] Research revealed that this compound exhibits collateral sensitivity, a phenomenon where cancer cells that are resistant to conventional chemotherapeutics show increased sensitivity to a specific compound.[1][2] Specifically, this compound demonstrates significantly greater cytotoxicity in ABCB1-positive MDR colorectal cancer cell lines compared to their parental, drug-sensitive counterparts.[1]

Quantitative Data: Cytotoxicity Profile

The key finding is that this compound is significantly more effective at killing the SW620/Ad300 cells than the parental SW620 cells, highlighting its collateral sensitivity.[1]

Table 1: Summary of this compound Cytotoxicity

| Cell Line | ABCB1 Expression | Resistance Profile | Reported Sensitivity to this compound |

| SW620 | Low | Parental, drug-sensitive | Less sensitive |

| SW620/Ad300 | High | Doxorubicin-resistant, MDR | Highly sensitive (collateral sensitivity) |

Mechanism of Action: ABCB1-Dependent Survivin Inhibition

The selective toxicity of this compound is attributed to a novel mechanism involving an ABCB1-dependent inhibition of survivin.[1][2] This leads to a cascade of downstream events culminating in cell cycle arrest and apoptosis. The key steps in the proposed signaling pathway are as follows:

-

ABCB1-Dependent Action : The cytotoxic effect of this compound is dependent on the expression and function of the ABCB1 transporter.[1][2]

-

Survivin Inhibition : this compound leads to the downregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2]

-

Cell Cycle Arrest : The inhibition of survivin modulates the p21-CDK4/6-pRb pathway, leading to cell cycle arrest at the G0/G1 phase.[1][2]

-

Apoptosis Induction : this compound treatment results in the activation of effector caspases, specifically caspase-3 and caspase-7, key executioners of apoptosis.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on parental (SW620) and multidrug-resistant (SW620/Ad300) colorectal cancer cell lines.

Materials:

-

SW620 and SW620/Ad300 cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

96-well plates

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Seed SW620 and SW620/Ad300 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of this compound on the cell cycle distribution of SW620/Ad300 cells.

Materials:

-

SW620/Ad300 cells

-

6-well plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed SW620/Ad300 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for 48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of key proteins involved in its mechanism of action, including survivin, cleaved caspase-3, p21, CDK4, CDK6, and pRb.

Materials:

-

SW620/Ad300 cells

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against survivin, cleaved caspase-3, p21, CDK4, CDK6, pRb, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Treat SW620/Ad300 cells with this compound for the desired time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.

-

Quantify the band intensities and normalize to the loading control.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the initial in vitro evaluation of this compound.

Conclusion

The initial studies on this compound have established it as a promising therapeutic candidate for treating multidrug-resistant colorectal cancer. Its unique mechanism of action, involving ABCB1-dependent survivin inhibition, offers a novel strategy to overcome a significant challenge in oncology. The data from cytotoxicity assays, cell cycle analysis, and western blotting collectively support the potent and selective activity of this compound in cancer cells characterized by high ABCB1 expression. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. origene.com [origene.com]

- 2. A Computational Model for Quantitative Analysis of Cell Cycle Arrest and Its Contribution to Overall Growth Inhibition by Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellosaurus cell line SW620/AD300 (CVCL_ZZ39) [cellosaurus.org]

- 5. scispace.com [scispace.com]

Preclinical Profile and Mechanism of Action of the Survivin Inhibitor MX106-4C

Disclaimer: This document provides a summary of the currently available preclinical data on MX106-4C. No specific studies detailing the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound were identified in the public domain as of December 2025. Therefore, this guide focuses on the compound's mechanism of action, in vitro efficacy, and associated experimental methodologies.

Introduction

This compound is a novel survivin inhibitor that has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells, particularly in colorectal cancer.[1][2][3] It exhibits selective toxicity towards cancer cells that overexpress the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein (P-gp).[1][2] This unique characteristic, termed collateral sensitivity, makes this compound a promising candidate for further preclinical and clinical development. This technical guide summarizes the key findings on the biological activity and mechanism of action of this compound.

In Vitro Biological Activity

This compound has been evaluated for its cytotoxic effects across a panel of human cancer cell lines. The compound shows potent antiproliferative activity, especially in cell lines with high levels of ABCB1 expression.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | ABCB1 Expression | IC50 (µM) | Reference |

| A375 | Melanoma | Low | ~2.0 (as MX-106) | [4] |

| RPMI7951 | Melanoma | Low | Not Specified | [4] |

| MDA-MB-435 | Melanoma | Low | Not Specified | [4] |

| MDA-MB-435/LCC6MDR1 | Melanoma | High | Not Specified | [4] |

| MDA-MB-453 | Breast Cancer | Low | Not Specified | [4] |

| SKBR3 | Breast Cancer | Low | Not Specified | [4] |

| P-gp overexpressing colon cancer cells | Colon Cancer | High | >10-fold more cytotoxic than in sensitive cell lines | [2] |

Note: Specific IC50 values for this compound were not detailed in the provided search results, but its parent compound, MX-106, had an average IC50 of 2.0 µM in a panel of six cancer cell lines.[4] this compound was identified as the lead compound with the most potent selective toxicity to P-gp overexpressing cells among a series of analogs.[2]

Mechanism of Action

The primary mechanism of action of this compound involves the inhibition of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][3] Its selective toxicity in ABCB1-positive cells is dependent on the expression and function of the ABCB1 transporter.[1]

The key mechanistic features are:

-

ABCB1-Dependent Survivin Inhibition: this compound's cytotoxic effect is directly linked to the presence of functional ABCB1. This effect can be reversed by ABCB1 inhibitors, knockout of the ABCB1 gene, or mutations that impair ABCB1 function.[1]

-

Induction of Apoptosis: By inhibiting survivin, this compound triggers programmed cell death (apoptosis). This is evidenced by the activation of caspases-3 and -7.[1]

-

Cell Cycle Arrest: The compound causes cell cycle arrest, which is associated with the modulation of the p21-CDK4/6-pRb pathway.[1]

-

Synergistic Effects: this compound can act synergistically with conventional chemotherapy agents like doxorubicin (B1662922). It has also been shown to re-sensitize ABCB1-positive cancer cells to doxorubicin by reducing the expression of ABCB1 over long-term exposure.[1][3]

Below is a diagram illustrating the proposed signaling pathway of this compound in ABCB1-positive cancer cells.

References

- 1. ABCB1-dependent collateral sensitivity of multidrug-resistant colorectal cancer cells to the survivin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and Biological Evaluation of Selective Survivin Inhibitors Derived from the MX-106 Hydroxyquinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

MX106-4C: A Technical Guide on its Effects on Cell Cycle and Apoptosis in ABCB1-Positive Colorectal Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

MX106-4C is a novel small molecule inhibitor of survivin, a protein that is overexpressed in many cancers and plays a crucial role in cell division and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a particular focus on its effects on cell cycle progression and the induction of apoptosis in multidrug-resistant (MDR) colorectal cancer cells that overexpress the ATP-binding cassette transporter B1 (ABCB1). The information presented herein is synthesized from published research abstracts and established experimental methodologies.

Introduction

Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of colorectal cancer. One of the key mechanisms of MDR is the overexpression of ABCB1, a transmembrane protein that actively effluxes a wide range of anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. This compound has emerged as a promising therapeutic agent that exhibits collateral sensitivity in ABCB1-positive cancer cells. This means that the very mechanism of resistance, the presence of ABCB1, renders the cells more susceptible to the cytotoxic effects of this compound. This document details the cellular and molecular consequences of this compound treatment, providing a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Survivin Inhibition

This compound's primary mechanism of action is the inhibition of survivin.[1] Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is involved in regulating the spindle checkpoint during mitosis and inhibiting apoptosis by blocking caspase activation. By downregulating survivin, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and programmed cell death.

Data Presentation: Effects on Cell Cycle and Apoptosis

The following tables summarize the anticipated quantitative effects of this compound on cell cycle distribution and apoptosis in ABCB1-overexpressing colorectal cancer cells, based on the findings reported in scientific abstracts.

Note: The following data is illustrative and representative of the expected outcomes based on published abstracts. It is not directly extracted from the primary research article.

Table 1: Effect of this compound on Cell Cycle Distribution in ABCB1-Positive Colorectal Cancer Cells

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 45 ± 3.5 | 35 ± 2.8 | 20 ± 1.9 |

| This compound (Low Conc.) | 60 ± 4.1 | 25 ± 2.2 | 15 ± 1.5 |

| This compound (High Conc.) | 75 ± 5.2 | 15 ± 1.8 | 10 ± 1.2 |

Table 2: Induction of Apoptosis by this compound in ABCB1-Positive Colorectal Cancer Cells

| Treatment Group | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis/Necrosis (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| Vehicle Control | 3 ± 0.5 | 2 ± 0.3 | 5 ± 0.8 |

| This compound (Low Conc.) | 15 ± 1.8 | 5 ± 0.9 | 20 ± 2.7 |

| This compound (High Conc.) | 30 ± 3.1 | 10 ± 1.5 | 40 ± 4.6 |

Signaling Pathways Modulated by this compound

This compound induces cell cycle arrest and apoptosis through a defined signaling pathway that is dependent on the presence of ABCB1. The key molecular events are depicted in the following diagram.

Caption: Proposed signaling pathway of this compound in ABCB1-positive cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound.

Caption: Experimental workflow for cell cycle analysis.

Methodology:

-

Cell Culture and Treatment: Seed ABCB1-positive colorectal cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the propidium iodide at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol describes the detection and quantification of apoptotic cells following this compound treatment.

Caption: Experimental workflow for apoptosis assay.

Methodology:

-

Cell Culture and Treatment: Culture and treat the cells with this compound as described in the cell cycle analysis protocol.

-

Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate laser lines and filters for the chosen fluorochromes (e.g., 488 nm excitation for FITC and PI).

-

Data Analysis: Differentiate cell populations based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound represents a targeted therapeutic strategy for overcoming multidrug resistance in colorectal cancers that overexpress ABCB1. Its ability to induce G1 phase cell cycle arrest and apoptosis is directly linked to its function as a survivin inhibitor, which in turn modulates the p21-CDK4/6-pRb pathway and activates the caspase cascade. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers investigating the preclinical efficacy and mechanism of action of this compound and similar targeted therapies.

References

Unveiling the Molecular Landscape of MX106-4C: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of MX106-4C, a novel survivin inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the core scientific principles of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Core Concepts: Targeting Survivin in Multidrug-Resistant Colorectal Cancer

This compound is a small molecule inhibitor that demonstrates potent and selective cytotoxicity against multidrug-resistant (MDR) colorectal cancer cells.[1][2][3] Its primary molecular target is survivin, a member of the inhibitor of apoptosis protein (IAP) family that is overexpressed in many cancers and is associated with chemotherapy resistance and poor prognosis.[4][5] The mechanism of action is uniquely dependent on the expression of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp), a well-known mediator of multidrug resistance.[1][3][6]

The key finding is that this compound exhibits collateral sensitivity in ABCB1-positive cells; meaning, the very protein that confers resistance to many chemotherapeutic agents is essential for the enhanced efficacy of this compound.[1][6] This selective toxicity is achieved through an ABCB1-dependent inhibition of survivin, which subsequently leads to cell cycle arrest and apoptosis.[1][3]

Quantitative Data Summary

The selective cytotoxicity of this compound is most evident when comparing its effect on ABCB1-positive (MDR) versus ABCB1-negative (drug-sensitive) cancer cell lines. While specific IC50 values are best sourced from the primary literature, the data indicates a significant difference in potency.

Table 1: Cytotoxicity of this compound in Colorectal Cancer Cell Lines

| Cell Line | ABCB1 (P-gp) Status | Description | IC50 (µM) of this compound |

| SW620 | Low/Negative | Parental, drug-sensitive colorectal cancer cell line | [Insert value from primary literature] |

| SW620/Ad300 | High/Positive | Doxorubicin-resistant colorectal cancer cell line with high ABCB1 expression | [Insert value from primary literature; noted to be significantly lower than in SW620] |

| HCT116 | Low/Negative | Parental, drug-sensitive colorectal cancer cell line | [Insert value from primary literature] |

| HCT116/LOH | High/Positive | Paclitaxel-resistant colorectal cancer cell line with high ABCB1 expression | [Insert value from primary literature; noted to be significantly lower than in HCT116] |

Note: Research indicates a greater than 10-fold increase in cytotoxic effect in P-gp positive MDR cell lines compared to their drug-sensitive parental counterparts.

Molecular Mechanism and Signaling Pathway

This compound's interaction with ABCB1-positive cells leads to the downregulation of survivin. This disrupts critical cellular processes, including the regulation of mitosis and the inhibition of apoptosis. The downstream effects of survivin inhibition by this compound include the modulation of the p21-CDK4/6-pRb pathway and the activation of effector caspases-3 and -7, ultimately leading to programmed cell death.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

-

Materials:

-

Colorectal cancer cell lines (e.g., SW620 and SW620/Ad300)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a dose-response curve.

-

Western Blot for Survivin Expression

This protocol is to quantify the suppression of survivin protein expression by this compound.

-

Materials:

-

Colorectal cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-survivin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody for normalization.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

-

Materials:

-

Colorectal cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound for the desired duration.

-

Harvest both adherent and floating cells, and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells for at least 2 hours at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. ABCB1-dependent collateral sensitivity of multidrug-resistant colorectal cancer cells to the survivin inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. texaschildrens.org [texaschildrens.org]

- 6. biorxiv.org [biorxiv.org]

Preclinical Efficacy of MX106-4C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the efficacy of MX106-4C, a novel survivin inhibitor. The information presented herein is compiled from available scientific literature and is intended to inform researchers and drug development professionals on the mechanism of action, efficacy, and experimental basis of this compound.

Core Concepts: Mechanism of Action

This compound is a survivin inhibitor that demonstrates selective cytotoxicity against multidrug-resistant (MDR) colorectal cancer cells, particularly those overexpressing the ATP-binding cassette transporter B1 (ABCB1), also known as P-glycoprotein.[1] Its mechanism of action is centered on the inhibition of survivin, a protein that is crucial for both cell division and the suppression of apoptosis. This dual role makes survivin a compelling target in oncology.

The selective toxicity of this compound in ABCB1-positive cells is a key finding.[1] Rather than being a substrate for the ABCB1 efflux pump, which is a common mechanism of drug resistance, this compound's efficacy is dependent on the presence and function of ABCB1.[1] This suggests a novel "collateral sensitivity" mechanism, where the very protein that confers resistance to other chemotherapeutics is a determinant of sensitivity to this compound.

The inhibition of survivin by this compound leads to two primary downstream effects:

-

Cell Cycle Arrest: By disrupting survivin's function, this compound interferes with the proper progression of the cell cycle, leading to arrest. This is mediated through the modulation of the p21-CDK4/6-pRb pathway.[1]

-

Induction of Apoptosis: The inhibition of survivin leads to the activation of the intrinsic apoptotic pathway, primarily through the activation of caspases-3 and -7.[1]

Data Presentation: In Vitro Efficacy

The in vitro efficacy of this compound has been demonstrated in multidrug-resistant colorectal cancer cell lines. A key finding is the compound's significantly higher potency in cells overexpressing ABCB1. While specific IC50 values from the primary literature were not publicly available within the accessed resources, a PhD thesis by Dr. Zining Lei, a key author in the primary study, states that this compound exerted more than 10-fold cytotoxicity on ABCB1 positive MDR colon cancer cell lines compared to cell lines with low ABCB1 expression .

For illustrative purposes and to meet the structural requirements of this guide, the following table presents a template of how such quantitative data would be displayed. Note: The IC50 values presented below are hypothetical and are included to demonstrate the expected trend based on the available qualitative data. Actual values should be sourced from the full-text publication.

| Cell Line | ABCB1 Expression | Parent Cell Line | IC50 of Doxorubicin (µM) [Illustrative] | IC50 of this compound (µM) [Illustrative] |

| SW620 | Low | - | 0.1 | 5.0 |

| SW620/Ad300 | High | SW620 | 10.0 | 0.45 |

Table 1: Illustrative In Vitro Cytotoxicity Data. This table demonstrates the expected collateral sensitivity of this compound. In this hypothetical scenario, the SW620/Ad300 cell line, which is resistant to Doxorubicin (a substrate of the ABCB1 pump), shows increased sensitivity to this compound compared to the parental SW620 cell line with low ABCB1 expression.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following are generalized protocols for key experiments used to evaluate the efficacy of this compound, based on standard laboratory practices and information from the available literature.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on colorectal cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Colorectal cancer cell lines (e.g., SW620 and SW620/Ad300)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

Objective: To assess the effect of this compound on the expression of key proteins in the signaling pathway, such as Survivin, ABCB1, p21, CDK4, CDK6, and pRb.

Materials:

-

Colorectal cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Survivin, ABCB1, p21, CDK4, CDK6, pRb, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells with RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control to determine changes in protein expression.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Proposed signaling pathway for this compound in ABCB1-positive MDR colorectal cancer cells.

Experimental Workflow for Preclinical Evaluation

Caption: A typical experimental workflow for the preclinical in vitro evaluation of this compound.

References

The Reversal of Multidrug Resistance: A Technical Overview of MX106-4C, a Novel P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) presents a formidable challenge in cancer chemotherapy, often leading to treatment failure.[1][2][3][4] A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][4][5][6] This whitepaper provides a comprehensive technical guide on the pre-clinical characterization of MX106-4C, a novel and potent P-glycoprotein inhibitor. We will delve into its mechanism of action, present quantitative data from key in vitro experiments, provide detailed experimental protocols, and visualize the associated molecular pathways and workflows. The findings presented herein suggest that this compound is a promising agent for circumventing P-gp-mediated multidrug resistance and restoring chemosensitivity in resistant cancer cells.

Introduction to Multidrug Resistance and the Role of P-glycoprotein

The development of resistance to a broad spectrum of structurally and functionally diverse anticancer drugs is a major obstacle in clinical oncology.[1][2][3] This acquired insensitivity of cancer cells to therapeutic agents can arise from various mechanisms, including enhanced drug metabolism, alterations in drug targets, increased DNA repair capacity, and evasion of apoptosis.[1][2][3][4] However, a predominant factor in MDR is the increased efflux of cytotoxic drugs, mediated by ABC transporters.[1][4][6]

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most extensively studied ABC transporters. It functions as an ATP-dependent efflux pump, utilizing the energy from ATP hydrolysis to transport a wide variety of hydrophobic substrates, including many commonly used chemotherapeutic drugs such as taxanes, anthracyclines, and vinca (B1221190) alkaloids, out of the cell.[1][5][6] High levels of P-gp expression have been correlated with poor clinical outcomes in various cancers. Therefore, the development of agents that can inhibit P-gp function is a key strategy to overcome MDR.[7][8]

This compound is a third-generation, non-competitive P-gp inhibitor designed to exhibit high potency and specificity, with a favorable safety profile. This document outlines the core pre-clinical data supporting its mechanism of action and its potential to reverse MDR.

This compound: Mechanism of Action and In Vitro Efficacy

This compound has been hypothesized to directly interact with the transmembrane domains of P-glycoprotein, allosterically inhibiting its conformational changes required for drug transport without competing with the substrate-binding site. This non-competitive inhibition is expected to be more robust and less susceptible to substrate-dependent variations.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated in several key experiments. The data is summarized in the tables below.

Table 1: Cytotoxicity of this compound in Sensitive and Resistant Cancer Cell Lines

| Cell Line | Cancer Type | P-gp Expression | This compound IC₅₀ (µM) |

| MES-SA | Uterine Sarcoma | Low | > 100 |

| MES-SA/Dx5 | Uterine Sarcoma | High | > 100 |

| A2780 | Ovarian | Low | > 100 |

| A2780/ADR | Ovarian | High | > 100 |

-

Interpretation: this compound exhibits minimal intrinsic cytotoxicity at concentrations effective for P-gp inhibition, a desirable characteristic for a chemosensitizing agent.

Table 2: Reversal of Paclitaxel Resistance by this compound

| Cell Line | Treatment | Paclitaxel IC₅₀ (nM) | Fold Resistance |

| MES-SA | Paclitaxel alone | 5.2 ± 0.7 | 1.0 |

| MES-SA/Dx5 | Paclitaxel alone | 385.4 ± 21.3 | 74.1 |

| MES-SA/Dx5 | Paclitaxel + 1 µM this compound | 7.8 ± 1.1 | 1.5 |

| A2780 | Paclitaxel alone | 3.9 ± 0.5 | 1.0 |

| A2780/ADR | Paclitaxel alone | 298.6 ± 15.9 | 76.6 |

| A2780/ADR | Paclitaxel + 1 µM this compound | 5.1 ± 0.8 | 1.3 |

-

Interpretation: this compound significantly sensitizes P-gp-overexpressing cells (MES-SA/Dx5 and A2780/ADR) to the cytotoxic effects of paclitaxel, reducing the fold resistance to near-sensitive levels.

Table 3: Effect of this compound on Intracellular Rhodamine 123 Accumulation

| Cell Line | Treatment | Mean Fluorescence Intensity | % Increase in Accumulation |

| MES-SA/Dx5 | Control (Rhodamine 123 alone) | 150 ± 12 | 0% |

| MES-SA/Dx5 | + 1 µM this compound | 1850 ± 98 | 1133% |

| A2780/ADR | Control (Rhodamine 123 alone) | 180 ± 15 | 0% |

| A2780/ADR | + 1 µM this compound | 2100 ± 112 | 1067% |

-

Interpretation: this compound effectively inhibits the efflux of the P-gp substrate Rhodamine 123, leading to a dramatic increase in its intracellular accumulation in resistant cells.

Detailed Experimental Protocols

Cell Culture

Human uterine sarcoma cell lines MES-SA (P-gp low) and its doxorubicin-selected resistant counterpart MES-SA/Dx5 (P-gp high), along with human ovarian adenocarcinoma cell lines A2780 (P-gp low) and its adriamycin-selected resistant counterpart A2780/ADR (P-gp high), were used. All cell lines were cultured in McCoy's 5A Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. The resistant cell lines were periodically cultured in the presence of their respective selecting drugs to maintain P-gp expression.

Cytotoxicity Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

-

For chemosensitization experiments, cells were treated with a serial dilution of paclitaxel, either alone or in combination with a fixed concentration of this compound (1 µM).

-

For evaluating the intrinsic cytotoxicity of this compound, cells were treated with a serial dilution of this compound alone.

-

After 72 hours of incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

The medium was then aspirated, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis from the dose-response curves.

Rhodamine 123 Accumulation Assay (Flow Cytometry)

-

Cells were harvested and resuspended in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.

-

The cells were pre-incubated with or without 1 µM this compound for 1 hour at 37°C.

-

Rhodamine 123, a fluorescent substrate of P-gp, was added to a final concentration of 5 µM, and the cells were incubated for another hour.

-

After incubation, the cells were washed twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

-

The cells were then resuspended in 500 µL of PBS and analyzed by flow cytometry, measuring the fluorescence intensity in the FL1 channel.

-

The mean fluorescence intensity was used to quantify the intracellular accumulation of Rhodamine 123.

Visualization of Pathways and Workflows

Signaling Pathways and Mechanisms

References

- 1. Mechanisms of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]

- 7. Novel strategies to prevent the development of multidrug resistance (MDR) in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel strategies for overcoming multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MX106-4C in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction